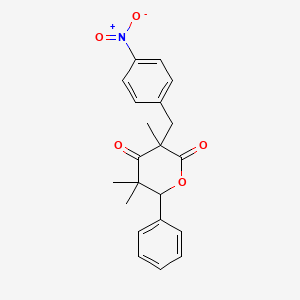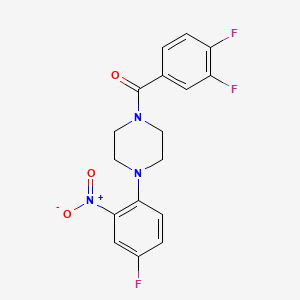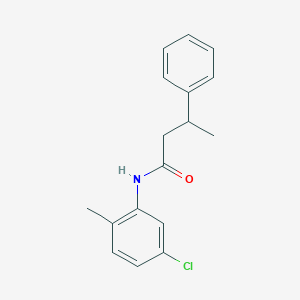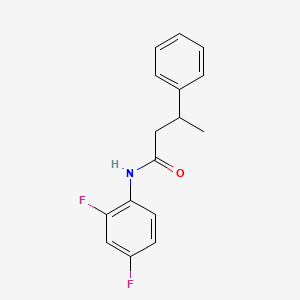
3,5,5-trimethyl-3-(4-nitrobenzyl)-6-phenyldihydro-2H-pyran-2,4(3H)-dione
Descripción general
Descripción
3,5,5-trimethyl-3-(4-nitrobenzyl)-6-phenyldihydro-2H-pyran-2,4(3H)-dione is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the pyran family and is commonly used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 3,5,5-trimethyl-3-(4-nitrobenzyl)-6-phenyldihydro-2H-pyran-2,4(3H)-dione is not fully understood. However, studies have suggested that the compound may act by inhibiting the production of reactive oxygen species and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits several biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antioxidant, and antifungal properties. Additionally, this compound has been shown to have a protective effect on liver cells and may help to reduce the risk of liver damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5,5-trimethyl-3-(4-nitrobenzyl)-6-phenyldihydro-2H-pyran-2,4(3H)-dione in lab experiments include its ease of synthesis and its potential for use in the development of new drugs. However, there are also limitations to its use. The compound is relatively unstable and may require special handling and storage conditions.
Direcciones Futuras
There are several future directions for the research and development of 3,5,5-trimethyl-3-(4-nitrobenzyl)-6-phenyldihydro-2H-pyran-2,4(3H)-dione. One potential direction is the development of new drugs based on the compound's anti-inflammatory and antioxidant properties. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential side effects and toxicity. Finally, the synthesis of new derivatives of the compound may lead to the discovery of new and more effective drugs.
Aplicaciones Científicas De Investigación
The compound 3,5,5-trimethyl-3-(4-nitrobenzyl)-6-phenyldihydro-2H-pyran-2,4(3H)-dione has several scientific research applications. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
3,5,5-trimethyl-3-[(4-nitrophenyl)methyl]-6-phenyloxane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-20(2)17(15-7-5-4-6-8-15)27-19(24)21(3,18(20)23)13-14-9-11-16(12-10-14)22(25)26/h4-12,17H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFJDUUARUYJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3979320.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methylbenzamide](/img/structure/B3979342.png)
![methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3979343.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B3979355.png)
![N-(4-ethoxyphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3979361.png)

![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3979365.png)

![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B3979380.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-5-phenylpentanamide](/img/structure/B3979382.png)
![N-(5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B3979393.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3979395.png)
![ethyl 4-[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]-1-piperazinecarboxylate](/img/structure/B3979398.png)